S-(tert-Butyl) 4-methylbenzenesulfonothioate
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Overview
Description
S-(tert-Butyl) 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C11H16O2S2. It is a sulfonothioate derivative, which means it contains both sulfonyl and thioether functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl) 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with tert-butyl halides. The reaction proceeds smoothly under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: S-(tert-Butyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonothioates.
Scientific Research Applications
S-(tert-Butyl) 4-methylbenzenesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-S bonds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(tert-Butyl) 4-methylbenzenesulfonothioate involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity .
Comparison with Similar Compounds
- S-(tert-Butyl) 4-methylbenzenesulfonamide
- S-(tert-Butyl) 4-methylbenzenesulfonate
- S-(tert-Butyl) 4-methylbenzenesulfonyl chloride
Uniqueness: S-(tert-Butyl) 4-methylbenzenesulfonothioate is unique due to its sulfonothioate functional group, which imparts distinct reactivity compared to sulfonamides, sulfonates, and sulfonyl chlorides. This makes it particularly valuable in synthetic organic chemistry for the formation of C-S bonds .
Properties
CAS No. |
2943-19-3 |
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Molecular Formula |
C11H16O2S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-tert-butylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S2/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 |
InChI Key |
DWUPUYSPVAQOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(C)(C)C |
Origin of Product |
United States |
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